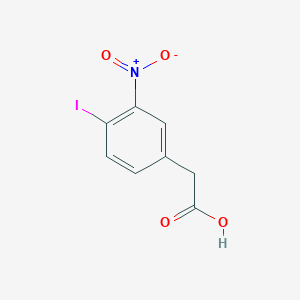
2-(4-Iodo-3-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-3-nitrophenyl)acetic acid is an organic compound that belongs to the class of nitrobenzenes It contains a phenyl ring substituted with iodine and a nitro group, along with an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by iodination. The nitration process introduces a nitro group to the phenyl ring, and subsequent iodination adds the iodine atom. The reaction conditions for these steps often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-Iodo-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the iodine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Nitrophenyl)acetic acid
- 4-Nitrophenylacetic acid
- 2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid
Uniqueness
2-(4-Iodo-3-nitrophenyl)acetic acid is unique due to the presence of both iodine and nitro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H6INO4 |
|---|---|
Peso molecular |
307.04 g/mol |
Nombre IUPAC |
2-(4-iodo-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6INO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) |
Clave InChI |
BXHCCAVVVWTKAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



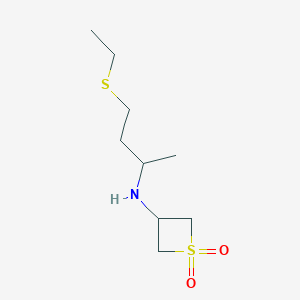
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)
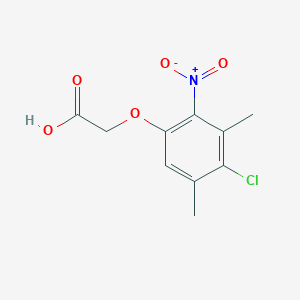
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
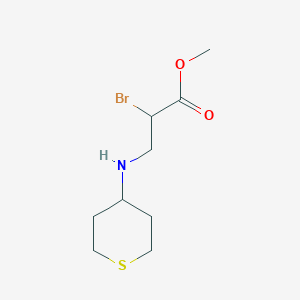



![2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)


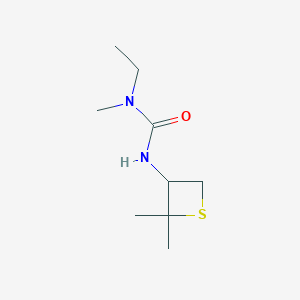
![Ethyl 2-(methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13015466.png)
